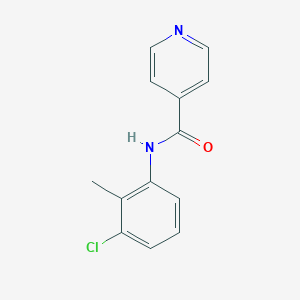
N-(3-Chlor-2-methylphenyl)isonicotinamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)isonicotinamide is a chemical compound with the molecular formula C13H11ClN2O and a molecular weight of 246.69 .
Synthesis Analysis
The synthesis of N-(3-chloro-2-methylphenyl)isonicotinamide and similar compounds has been reported in the literature. For instance, a series of N-[3-chloro-2-(substitutedphenyl)-4-oxo-azetidin-1-yl]isonicotinamide were synthesized through condensation reaction of isoniazide with substituted aldehyde .Molecular Structure Analysis
The molecular structure of N-(3-chloro-2-methylphenyl)isonicotinamide can be analyzed using various spectroscopic techniques. The compound has been characterized by single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic studies .Chemical Reactions Analysis
The chemical reactions involving N-(3-chloro-2-methylphenyl)isonicotinamide can be studied using various analytical techniques. For instance, a new synthesis of a similar compound, N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide, was developed using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo .Physical And Chemical Properties Analysis
N-(3-chloro-2-methylphenyl)isonicotinamide has a molecular weight of 246.69 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.Wirkmechanismus
- Nicotinamide is essential for maintaining NAD levels, which are critical for various enzymatic reactions in the body .
- By modulating NAD levels, nicotinamide impacts cellular energy production, DNA repair, and gene expression .
- Nicotinamide affects multiple pathways:
- Impact on Bioavailability : Nicotinamide’s pharmacokinetics influence its availability for cellular processes .
- Cellular Effects :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-2-methylphenyl)isonicotinamide has several advantages for lab experiments. This compound is a small molecule that can be easily synthesized and modified for various applications. It has been shown to have potent activity against SIRT6 and potential therapeutic applications in various diseases. However, there are also limitations to using N-(3-chloro-2-methylphenyl)isonicotinamide in lab experiments. This compound has not been extensively studied in vivo, and its long-term effects on human health are not fully understood.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloro-2-methylphenyl)isonicotinamide. One area of research is to further investigate the therapeutic applications of this compound in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. Another area of research is to develop more potent and selective inhibitors of SIRT6 for use in lab experiments and potential therapeutic applications. Additionally, further studies are needed to understand the long-term effects of N-(3-chloro-2-methylphenyl)isonicotinamide on human health.
Synthesemethoden
N-(3-chloro-2-methylphenyl)isonicotinamide can be synthesized using a multi-step process. The first step involves the reaction of 3-chloro-2-methylaniline with ethyl 2-oxo-4-phenylbutyrate to form an intermediate compound. The intermediate is then reacted with isonicotinic acid to produce the final product, N-(3-chloro-2-methylphenyl)isonicotinamide.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
N-(3-Chlor-2-methylphenyl)isonicotinamid: wurde auf seine potenziellen antibakteriellen Eigenschaften untersucht. Die Struktur der Verbindung ermöglicht es ihr, mit bakteriellen Zellkomponenten zu interagieren und möglicherweise das Wachstum zu hemmen oder die Bakterien abzutöten. Diese Anwendung ist besonders relevant bei der Suche nach neuen Antibiotika zur Bekämpfung resistenter Bakterienstämme .
Materialsynthese
Aufgrund seiner chemischen Eigenschaften kann diese Verbindung in der Materialsynthese eingesetzt werden. Es kann als Vorläufer oder Zwischenprodukt bei der Herstellung verschiedener Materialien dienen, darunter Polymere und niedermolekulare Arzneimittel .
Organische Synthese
In der organischen Chemie kann This compound als Baustein für die Synthese komplexerer organischer Verbindungen verwendet werden. Seine Reaktivität mit anderen organischen Molekülen macht es zu einem wertvollen Werkzeug für die Konstruktion verschiedener chemischer Strukturen .
Arzneimittelentwicklung
Die Rolle der Verbindung in der Arzneimittelentwicklung ist aufgrund ihrer strukturellen Ähnlichkeit mit anderen pharmakologisch aktiven Molekülen von Bedeutung. Es kann verwendet werden, um Analoga und Derivate zu erstellen, die zur Entdeckung neuer Therapeutika führen können .
Antifungal-Anwendungen
Ähnlich wie bei seinen antibakteriellen Anwendungen kann This compound auch eine antimykotische Wirkung zeigen. Sein Mechanismus könnte die Störung der Pilzzellmembranen oder die Interferenz mit essentiellen Enzymen innerhalb der Pilzzellen umfassen .
Krebsforschung
Es besteht das Potenzial, dass diese Verbindung in der Krebsforschung eingesetzt wird, insbesondere bei der Synthese von Molekülen, die Krebszellen gezielt angreifen können. Seine Fähigkeit, chemisch modifiziert zu werden, ermöglicht es Forschern, es so zuzuschneiden, dass es mit bestimmten zellulären Zielstrukturen interagiert, die an der Entstehung von Krebs beteiligt sind .
Biochemische Analyse
Biochemical Properties
N-(3-chloro-2-methylphenyl)isonicotinamide has been found to play a role in biochemical reactions. It interacts with various enzymes and proteins, affecting their function and activity . The nature of these interactions is complex and involves various biochemical processes .
Cellular Effects
N-(3-chloro-2-methylphenyl)isonicotinamide has been found to have various effects on cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(3-chloro-2-methylphenyl)isonicotinamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These effects are exerted at the molecular level, demonstrating the compound’s significant biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-chloro-2-methylphenyl)isonicotinamide have been observed to change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-(3-chloro-2-methylphenyl)isonicotinamide vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-(3-chloro-2-methylphenyl)isonicotinamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
N-(3-chloro-2-methylphenyl)isonicotinamide is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of N-(3-chloro-2-methylphenyl)isonicotinamide and its effects on activity or function have been studied. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c1-9-11(14)3-2-4-12(9)16-13(17)10-5-7-15-8-6-10/h2-8H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHJSNJVLDXZRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,3-benzothiazol-2-yl)-4-{[(4-methoxybenzyl)imino]methyl}-5-propyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B441218.png)
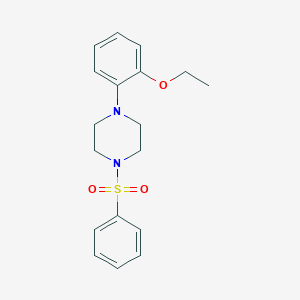
![6-(2-Methoxyphenyl)-9,9-dimethyl-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B441220.png)
![3-(2-Methylprop-2-enyl)-2-sulfanylidenespiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B441237.png)
![3-(2-methylprop-2-enyl)-2-methylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B441244.png)
![Dimethyl 2-[(5-chloro-2-methoxybenzoyl)amino]terephthalate](/img/structure/B441323.png)
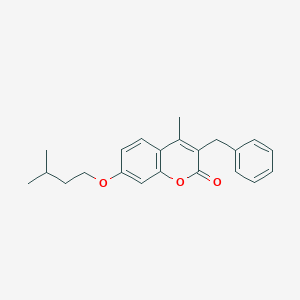
![6-Amino-3-tert-butyl-4-(2,4-dimethoxyphenyl)-4,7-dihydroisoxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B441405.png)
![6-(3-iodophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B441409.png)
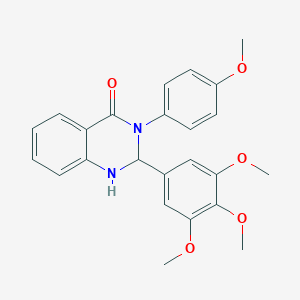
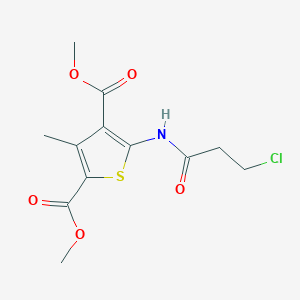
![5-ethyl-3-{3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B441456.png)
![Isopropyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B441471.png)
![6-Amino-4-(2-ethoxyphenyl)-3-phenyl-4,7-dihydroisoxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B441482.png)